(2S)-but-3-en-2-ol
Overview
Description
(2S)-but-3-en-2-ol is an organic compound with the molecular formula C4H8O. It is a chiral alcohol with a double bond, making it an interesting subject for various chemical reactions and applications. The compound is characterized by its unique structure, which includes both an alcohol group and an alkene group, allowing it to participate in a variety of chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S)-but-3-en-2-ol can be synthesized through several methods. One common approach involves the reduction of (2S)-but-3-en-2-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the carbonyl group to an alcohol.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of (2S)-but-3-en-2-one. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
(2S)-but-3-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form (2S)-but-3-en-2-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form (2S)-butan-2-ol using hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (2S)-but-3-en-2-yl chloride.
Common Reagents and Conditions
Oxidation: PCC or CrO3 in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst at room temperature and atmospheric pressure.
Substitution: SOCl2 in the presence of a base like pyridine at room temperature.
Major Products
Oxidation: (2S)-but-3-en-2-one
Reduction: (2S)-butan-2-ol
Substitution: (2S)-but-3-en-2-yl chloride
Scientific Research Applications
(2S)-but-3-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products.
Biology: The compound is studied for its potential biological activity and its role as a precursor in the biosynthesis of various bioactive compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-but-3-en-2-ol depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the alcohol group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the double bond is hydrogenated to form a single bond, with the addition of hydrogen atoms facilitated by the metal catalyst.
Comparison with Similar Compounds
(2S)-but-3-en-2-ol can be compared with other similar compounds such as:
(2S)-but-3-en-2-one: The oxidized form of this compound, which lacks the hydroxyl group but retains the double bond.
(2S)-butan-2-ol: The fully reduced form, which has a hydroxyl group but no double bond.
(2S)-but-3-en-2-yl chloride: A substituted derivative where the hydroxyl group is replaced by a chlorine atom.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical transformations.
Properties
IUPAC Name |
(2S)-but-3-en-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5/h3-5H,1H2,2H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUWVMRNQOOSAT-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426447 | |
Record name | (2S)-but-3-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6118-13-4 | |
Record name | (2S)-but-3-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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